N,N-dimethylisoquinolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylisoquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13(2)11-8-12-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBACBXMPCRDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Dimethylisoquinolin 4 Amine
Alkylation Approaches for Isoquinoline (B145761) Amines
The synthesis of N,N-dimethylisoquinolin-4-amine can be achieved through the direct alkylation of isoquinoline amine precursors. This approach focuses on introducing two methyl groups onto the nitrogen atom of a 4-aminoisoquinoline (B122460) molecule.
N,N-Dimethylation of 4-Aminoisoquinoline Precursors
The direct N,N-dimethylation of 4-aminoisoquinoline is a primary route for the synthesis of this compound. This process involves the reaction of 4-aminoisoquinoline with a suitable methylating agent. The starting material, 4-aminoisoquinoline, is a known compound that can be synthesized through various methods or obtained from commercial sources. The core of this synthetic step is the nucleophilic substitution reaction where the nitrogen atom of the amino group attacks the electrophilic methyl group of the methylating agent.
One documented synthesis involves the reaction of 7-amino-4,4-dimethylisoquinoline-1,3-dione with dimethylcarbamoyl chloride in pyridine (B92270). prepchem.com While this example illustrates the dimethylation of an amino group on an isoquinoline-related scaffold, the general principle can be applied to 4-aminoisoquinoline itself.
Reagent Selection and Reaction Condition Optimization
The choice of reagents and the optimization of reaction conditions are critical for achieving high yields and purity of the final product.
Reagent Selection:
Methylating Agents: A variety of methylating agents can be employed for the N,N-dimethylation of amines. Common examples include methyl iodide, dimethyl sulfate, and formaldehyde (B43269) in the presence of a reducing agent (Eschweiler-Clarke reaction). The choice of reagent can influence the reactivity, selectivity, and safety of the procedure. For instance, dimethylcarbamoyl chloride has been used in the presence of pyridine to achieve dimethylation. prepchem.com
Bases: A base is often required to deprotonate the amino group, increasing its nucleophilicity, or to neutralize any acidic byproducts formed during the reaction. Pyridine is a common choice as it can act as both a base and a solvent. prepchem.com Other bases such as potassium carbonate have also been utilized in related alkylation reactions of isoquinoline derivatives. tandfonline.com
Reaction Condition Optimization:
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Pyridine is often used as a solvent in these types of reactions. prepchem.com
Temperature: The reaction temperature needs to be carefully controlled. Cooling with ice may be necessary to manage the exothermicity of the reaction, followed by stirring at room temperature to ensure completion. prepchem.com
Reaction Time: The duration of the reaction is another important parameter that needs to be optimized to maximize the yield of the desired product while minimizing the formation of byproducts.
A study on the synthesis of N,N-Dimethyl-N'-(4,4-dimethyl-1,2,3,4-tetrahydro-1,3-dioxo-7-isoquinolinyl)-urea provides specific conditions for a related dimethylation. In this procedure, 7-amino-4,4-dimethylisoquinoline-1,3-dione was dissolved in pyridine and treated with dimethylcarbamoyl chloride while cooling with ice. The reaction mixture was then stirred for 4 hours at 25°C. prepchem.com
General Principles of Amine Synthesis Relevant to Isoquinolines
The synthesis of this compound can also be approached by considering general methods for amine synthesis that are applicable to the isoquinoline scaffold.
Reductive Amination Strategies
Reductive amination is a powerful and versatile method for the synthesis of amines. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing this compound, this could theoretically involve the reaction of a suitable isoquinoline precursor with dimethylamine (B145610).
While direct reductive amination to form this compound is not explicitly detailed in the provided search results, the principles of this methodology are well-established in organic synthesis. For instance, indirect reductive amination of aromatic aldehydes using aqueous ammonia (B1221849) as a nitrogen source has been studied, leading to the formation of primary and secondary benzylamines after reduction with sodium borohydride. researchgate.net This highlights the potential of reductive amination in the broader context of amine synthesis.
A copper(I)-catalyzed regioselective arylthio-arylamination of isoquinoline N-oxides has been reported, which proceeds as a reductive amination in one pot at 80 °C. figshare.com This demonstrates a modern variation of reductive amination applied to the isoquinoline system.
Other Established Amine Synthesis Pathways (e.g., Gabriel Synthesis Relevance)
Other classical methods for amine synthesis, such as the Gabriel synthesis, could be conceptually adapted for the preparation of 4-aminoisoquinoline, the precursor to this compound. The Gabriel synthesis typically involves the alkylation of potassium phthalimide (B116566) with a primary alkyl halide, followed by hydrolysis to release the primary amine. To apply this to the isoquinoline system, one would need to start with a halo-substituted isoquinoline, such as 4-bromoisoquinoline (B23445). The subsequent N,N-dimethylation of the resulting 4-aminoisoquinoline would then yield the target compound.
Advanced Synthetic Methodologies for Isoquinoline Scaffolds
The construction of the isoquinoline core itself is a significant area of research, with numerous advanced methodologies being developed. nih.govbohrium.com These methods often provide access to a wide range of substituted isoquinolines, which can then be further functionalized.
Transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of isoquinolines. bohrium.com For instance, Rh(III)-catalyzed C–H/N–H bond functionalization of N-aryl amidines with cyclic 2-diazo-1,3-diketones has been used to synthesize 1-aminoisoquinolines. acs.org While this produces a different isomer, it showcases the potential of C-H activation strategies in building substituted isoquinoline systems.
Another advanced approach involves the tandem reaction of arynes and oxazoles, which provides a transition-metal-free method for the synthesis of 4-amino isoquinolin-1(2H)-ones. researchgate.net This method is significant as it directly installs an amino group at the C-4 position of an isoquinolone ring system.
Furthermore, nickel-catalyzed regioselective amination/cyclization of ynamide-nitriles with amines has been developed for the synthesis of 4-aminoisoquinolines. researchgate.net This reaction offers an efficient route to functionalized 4-aminoisoquinoline derivatives.
These advanced methods, while not directly producing this compound, are crucial for the synthesis of the necessary precursors and for expanding the diversity of accessible isoquinoline-based compounds.
Below is a table summarizing some of the synthetic approaches for isoquinoline derivatives:
| Methodology | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |
| N,N-Dimethylation | 7-amino-4,4-dimethylisoquinoline-1,3-dione | Dimethylcarbamoyl chloride, Pyridine | N,N-Dimethylated isoquinoline derivative | prepchem.com |
| Reductive Amination | Isoquinoline N-oxides, N-(2-(Arylthio)aryl)cyanamides | Copper(I) catalyst | Arylaminated isoquinolines | figshare.com |
| Rh(III)-Catalyzed C-H/N-H Functionalization | N-Aryl amidines, Cyclic 2-diazo-1,3-diketones | [Cp*RhCl2]2/CsOPiv | 1-Aminoisoquinolines | acs.org |
| Tandem Aryne-Oxazole Reaction | Arynes, 4,5-Disubstituted oxazoles | - | 4-Amino isoquinolin-1(2H)-ones | researchgate.net |
| Nickel-Catalyzed Amination/Cyclization | Ynamide-nitriles, Amines | Nickel/Lewis acid catalyst | 4-Aminoisoquinolines | researchgate.net |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the synthesis of aryl amines from aryl halides and is applicable to a wide range of substrates, including heterocyclic compounds. wikipedia.orgsnnu.edu.cn The synthesis of this compound can be envisioned through the palladium-catalyzed coupling of a 4-haloisoquinoline with dimethylamine.
The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.gov
While a direct literature procedure for the synthesis of this compound via this method is not explicitly detailed in the provided search results, the successful application of Buchwald-Hartwig amination to structurally similar substrates, such as 4-haloquinolines and other isoquinoline derivatives, strongly supports its feasibility. nih.govgoogle.com For instance, the palladium-catalyzed amination of 4-chloroquinoline (B167314) with various amines has been successfully demonstrated. nih.gov
A plausible synthetic route would involve the reaction of 4-bromoisoquinoline or 4-chloroisoquinoline (B75444) with dimethylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Table 1: Plausible Reaction Conditions for Palladium-Catalyzed Synthesis of this compound (Based on Analogous Reactions)
| Parameter | Condition | Reference |
| Aryl Halide | 4-Bromoisoquinoline or 4-Chloroisoquinoline | nih.gov |
| Amine | Dimethylamine | google.com |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | nih.gov |
| Ligand | BINAP, DPEPhos, CyPFtBu | snnu.edu.cnnih.gov |
| Base | NaOt-Bu, Cs₂CO₃ | nih.govgoogle.com |
| Solvent | Toluene, Dioxane | nih.gov |
| Temperature | Room temperature to 100 °C | nih.gov |
This table is a hypothetical representation based on analogous reactions and not from a direct synthesis of the target compound.
Multi-step Reaction Protocols for Complex Derivatives
The synthesis of this compound and its more complex derivatives can also be accomplished through multi-step reaction sequences. These protocols offer the flexibility to introduce various functional groups onto the isoquinoline core. A common strategy involves the construction of the isoquinoline ring system followed by the introduction of the 4-amino group, or vice-versa.
One such multi-step approach could start from a readily available isoquinoline precursor. For example, a synthetic pathway could involve the nitration of isoquinoline to introduce a nitro group at the 4-position, followed by reduction of the nitro group to an amino group, and finally, N-alkylation with a methylating agent to furnish this compound. libretexts.org
A patent for the synthesis of 4-aminoisoquinoline-8-methyl formate (B1220265) illustrates a relevant multi-step process. google.com This synthesis begins with 8-bromoisoquinoline, which undergoes a palladium-catalyzed carbonylation to yield 8-isoquinoline methyl formate. Subsequent bromination introduces a bromine atom at the 4-position. This is followed by a palladium-catalyzed amination with tert-butyl carbamate, and finally, deprotection to yield the 4-aminoisoquinoline derivative. google.com This demonstrates a robust sequence for functionalizing the isoquinoline scaffold that could be adapted for the synthesis of this compound.
Table 2: Example of a Multi-step Synthesis for a 4-Aminoisoquinoline Derivative google.com
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Carbonylation | 8-Bromoisoquinoline, CO, Methanol, Pd(OAc)₂, 60 °C, 60 psi | 8-Isoquinoline methyl formate |
| 2 | Bromination | 8-Isoquinoline methyl formate, N-Bromosuccinimide, Acetic acid | 4-Bromo-8-isoquinoline methyl formate |
| 3 | Amination | 4-Bromo-8-isoquinoline methyl formate, tert-Butyl carbamate, Pd(OAc)₂, Cs₂CO₃ | 4-t-Butoxycarbonylaminoisoquinoline-8-methyl formate |
| 4 | Deprotection | HCl, Methanol | 4-Aminoisoquinoline-8-methyl formate |
Another versatile multi-step synthesis involves the reaction of α-cyano-o-tolunitrile with n-butyllithium and subsequent reaction with an appropriate electrophile to construct substituted isoquinolines. semanticscholar.org This approach allows for the introduction of various substituents at the 1 and 4-positions of the isoquinoline ring.
Chemical Reactivity and Transformational Chemistry
Nucleophilic Properties of the Dimethylamino Group
The exocyclic dimethylamino group is the primary center of nucleophilicity in the N,N-dimethylisoquinolin-4-amine molecule. The nitrogen atom's lone pair of electrons is readily available to attack electrophilic centers. This nucleophilicity is significantly enhanced by resonance donation from the nitrogen into the aromatic isoquinoline (B145761) ring system.
This behavior is analogous to the well-studied catalyst 4-(dimethylamino)pyridine (DMAP). wikipedia.org In DMAP, the resonance stabilization of the resulting N-acylpyridinium ion makes it a highly effective nucleophilic catalyst for acylation reactions. wikipedia.orgsolubilityofthings.com Similarly, the nitrogen of the dimethylamino group in this compound can attack an acylating agent (like an acid anhydride), forming a reactive N-acylisoquinolinium intermediate. This intermediate is then more susceptible to attack by a weaker nucleophile, such as an alcohol, facilitating ester formation while regenerating the parent amine. The general trend for the nucleophilicity of amines is that it increases with basicity, with secondary amines often being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com Electron-donating groups, like the dimethylamino group, increase electron density on the nitrogen, thereby enhancing both basicity and nucleophilicity. masterorganicchemistry.com
The general catalytic cycle, modeled after DMAP in an esterification reaction, can be summarized as follows:
Activation: The nucleophilic dimethylamino group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylisoquinolinium salt.
Nucleophilic Attack: A weakly nucleophilic alcohol attacks the activated acyl group of the N-acylisoquinolinium salt.
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the ester product, releasing this compound. A base, often a tertiary amine like triethylamine, is typically added to neutralize the acid byproduct and regenerate the catalyst for the next cycle. wikipedia.org
| Step | Description | Key Intermediate/Product |
| 1 | Nucleophilic attack on acylating agent | N-Acylisoquinolinium ion |
| 2 | Attack by alcohol | Tetrahedral intermediate |
| 3 | Collapse of intermediate | Final ester product & regenerated amine |
Electrophilic Aromatic Substitution on the Isoquinoline Core
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The isoquinoline ring system itself is generally less reactive towards electrophilic substitution than benzene (B151609) because the pyridine-like nitrogen atom withdraws electron density. libretexts.org Electrophilic attack on the pyridine-like ring is disfavored; for isoquinoline, substitution typically occurs on the benzene ring at positions 5 and 8. libretexts.org
However, the presence of the powerful electron-donating dimethylamino group at the C4 position dramatically alters this reactivity. The -N(CH₃)₂ group is a strong activating group and an ortho, para-director. Its presence significantly increases the electron density of the isoquinoline ring system, making it much more susceptible to EAS reactions.
The directing effects are as follows:
Ortho-positions: The positions ortho to the dimethylamino group are C3 and C5.
Para-position: The position para to the dimethylamino group is C7.
Considering the combined electronic effects of the deactivating ring nitrogen and the activating dimethylamino group, electrophilic substitution is predicted to occur preferentially on the carbocyclic (benzene) ring. The most likely positions for substitution would be C5 and C7, which are ortho and para to the activating dimethylamino group, respectively. Attack at the C3 position is also possible but may be less favored due to the proximity of the deactivating ring nitrogen. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). minia.edu.egmnstate.edu
| Reaction | Reagents | Predicted Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-N,N-dimethylisoquinolin-4-amine and/or 7-Nitro-N,N-dimethylisoquinolin-4-amine |
| Bromination | Br₂, FeBr₃ | 5-Bromo-N,N-dimethylisoquinolin-4-amine and/or 7-Bromo-N,N-dimethylisoquinolin-4-amine |
| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid and/or this compound-7-sulfonic acid |
Oxidation Reactions and N-Oxide Formation
This compound possesses two nitrogen atoms that can be oxidized to form N-oxides: the tertiary nitrogen of the dimethylamino group and the nitrogen within the isoquinoline ring. wikipedia.org The formation of amine N-oxides is typically achieved by treating the parent amine with an oxidizing agent such as hydrogen peroxide (H₂O₂), a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA), or sodium percarbonate. wikipedia.orgnih.govorganic-chemistry.org
The chemoselectivity of the oxidation depends on the relative basicity and accessibility of the two nitrogen atoms. Generally, more basic amines are more readily oxidized by electrophilic oxidants. nih.gov The exocyclic dimethylamino nitrogen is more basic and aliphatic-like compared to the sp²-hybridized nitrogen of the isoquinoline ring, which has its electron pair as part of the aromatic system. Therefore, oxidation is expected to occur preferentially at the dimethylamino group to yield This compound N-oxide .
However, oxidation of the isoquinoline ring nitrogen to form 4-(dimethylamino)isoquinoline 2-oxide is also a known transformation for related heterocycles. researchgate.netrsc.org This reaction might require stronger or more specific oxidizing agents, or conditions that favor attack at the ring nitrogen. In some cases, depending on the reaction conditions, a di-N-oxide could potentially be formed.
| Oxidizing Agent | Typical Product | Comments |
| H₂O₂ | This compound N-oxide | Common and environmentally benign reagent. nih.gov |
| mCPBA | This compound N-oxide or 4-(dimethylamino)isoquinoline 2-oxide | A highly effective but less atom-economical reagent. rsc.org |
| Sodium Percarbonate | This compound N-oxide | A solid, stable source of H₂O₂, often used with a catalyst. organic-chemistry.org |
Condensation Reactions with Aldehydes and Ketones
The typical condensation reaction between an amine and a carbonyl compound (aldehyde or ketone) results in the formation of an imine (Schiff base) or an enamine. libretexts.orglibretexts.org This reaction requires the amine to be primary (R-NH₂) or secondary (R₂NH), as a crucial step in the mechanism involves the elimination of a water molecule, which necessitates the presence of at least one proton on the nitrogen atom. libretexts.orgpressbooks.pub
This compound is a tertiary amine, meaning it has no protons directly attached to the nitrogen of the dimethylamino group. Consequently, it cannot undergo the classical acid-catalyzed condensation reaction to form a stable imine or enamine. Reaction of a tertiary amine with an aldehyde or ketone under typical condensation conditions generally does not lead to the formation of a C=N double bond. While certain complex reactions or condensations involving tertiary amines exist, such as the Mannich reaction, they require specific substrates and conditions that are not broadly applicable and are not the expected outcome for this molecule under standard condensation protocols. Therefore, direct condensation with aldehydes and ketones is not a characteristic reaction of the N,N-dimethylamino group itself.
Functional Group Interconversions within Isoquinoline Derivatives
The functional groups on this compound can be chemically transformed to create a variety of other isoquinoline derivatives. scribd.comimperial.ac.uk These interconversions can target either the dimethylamino group or the isoquinoline ring system.
Modifications of the Dimethylamino Group:
Demethylation: The N,N-dimethylamino group can potentially be demethylated to a secondary (methylamino) or primary (amino) amine. This is a challenging transformation that often requires harsh reagents.
Conversion to Other Groups: While direct conversion is difficult, a multi-step sequence involving demethylation to the primary amine would open up a wide range of possibilities through diazotization. The resulting diazonium salt could be displaced by various nucleophiles (e.g., -OH, -Cl, -Br, -CN) in Sandmeyer-type reactions.
Modifications of the Isoquinoline Ring:
Reduction: The aromatic isoquinoline core can be reduced. Catalytic hydrogenation under forcing conditions (high pressure/temperature with catalysts like Rh/C or Ru/C) can lead to the saturation of one or both rings, yielding tetrahydro- or decahydroisoquinoline (B1345475) derivatives.
Conversion of Other Substituents: If other functional groups are present on the ring (e.g., a nitro group introduced via EAS), they can be interconverted. For example, a nitro group can be readily reduced to a primary amine using reagents like Fe/HCl or H₂/Pd-C, which in turn can be further modified. mnstate.edu
| Transformation | Reagents/Conditions | Product Type |
| Reduction of Nitro Group | Fe, HCl or Sn, HCl | Primary Amine |
| Conversion of Alcohol to Halide | SOCl₂ or PBr₃ | Alkyl Halide ub.edu |
| Reduction of Ester to Alcohol | LiAlH₄ | Primary Alcohol imperial.ac.uk |
| Conversion of Sulfonate to Halide | NaX in acetone (B3395972) (Finkelstein Reaction) | Alkyl Halide vanderbilt.edu |
Structure Activity Relationship Sar Studies and Molecular Design
Principles of SAR in Isoquinoline (B145761) Chemistry
The isoquinoline framework, a bicyclic aromatic system, offers a versatile platform for drug design. researchgate.netimperial.ac.uk Its chemical properties, including basicity and reactivity, are influenced by the distribution of electrons within the fused rings. amerigoscientific.com The nitrogen atom in the pyridine (B92270) ring makes the system basic, though less so than pyridine itself due to the electron-withdrawing effect of the fused benzene (B151609) ring. amerigoscientific.com This basicity is a key factor in its interactions with biological targets. amerigoscientific.com
SAR studies on isoquinoline derivatives have revealed that even minor structural modifications can lead to significant changes in biological activity. rsc.org These studies help in identifying the pharmacophore, the essential part of the molecule responsible for its biological activity. nih.gov By understanding these principles, chemists can rationally design new molecules with improved properties. drugdesign.org
Influence of Substituent Effects on Isoquinoline Ring Systems
Substituents on the isoquinoline ring play a critical role in modulating its electronic properties and, consequently, its biological activity. amerigoscientific.comnih.gov Electron-donating groups can increase the electron density, enhancing the molecule's ability to interact with certain targets, while electron-withdrawing groups have the opposite effect. amerigoscientific.comacs.org
The position of the dimethylamino group on the isoquinoline ring is a critical determinant of the compound's properties. In the case of N,N-dimethylisoquinolin-4-amine, the amino group is at the 4-position. Studies on related 4-aminoisoquinoline (B122460) derivatives have shown that this substitution pattern can lead to potent biological activities. For instance, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and its 4-(methylamino) analog have demonstrated significant antineoplastic activity. nih.govresearchgate.net
Beyond the primary amino group, other substituents on both the pyridine and benzene rings of the isoquinoline scaffold can significantly impact activity. nih.govpnas.org Studies on various isoquinoline derivatives have shown that the introduction of different functional groups can either enhance or diminish their biological effects. nih.gov For example, in some series of isoquinolin-1-ones, the addition of fluoro, bromo, nitro, or acetyl groups resulted in a loss of activity. nih.gov
Table 1: Impact of Substituents on Isoquinoline Activity
| Substituent | Position | Effect on Activity | Reference |
| Fluoro, Bromo, Nitro, Acetyl | Ring | Loss of activity | nih.gov |
| Amino | 6- and 7-positions (Quinazoline) | Potent inhibitors | nih.gov |
| N-arylcarbamoyl | 2-position (Dihydrothienoisoquinoline) | Increased conjugation and red shift in absorbance | acs.org |
| Methyl | 1- and 5-positions (Isoquinoline) | Varied, depending on the overall structure | nih.gov |
Conformational Analysis and Stereoelectronic Requirements
The three-dimensional shape (conformation) and the electronic properties of a molecule are intrinsically linked and crucial for its interaction with a biological target. nih.govimperial.ac.uk Conformational analysis of isoquinoline derivatives helps to understand the preferred spatial arrangement of the molecule, which in turn dictates how it can bind to a receptor or enzyme. nih.gov
Stereoelectronic effects, which describe how the electronic properties of a molecule influence its stereochemistry, are also vital. imperial.ac.uk For instance, the orientation of lone pairs of electrons and pi-orbitals can determine the most stable conformation and the molecule's reactivity. imperial.ac.uk Molecular modeling and computational studies are often employed to investigate these aspects and to predict the binding modes of isoquinoline derivatives. nih.govnih.gov
Ligand Design Strategies Based on SAR Data
The culmination of SAR studies is the development of rational ligand design strategies. nih.govchemrxiv.org By integrating the knowledge gained from the effects of substituents, their positions, and the conformational requirements, medicinal chemists can design new molecules with a higher probability of success. drugdesign.orgnih.gov
This "mix-and-match" approach, where effective substituents from different molecules are combined, can lead to the creation of novel compounds with enhanced potency and selectivity. nih.gov For example, starting from a known active compound, a focused library of analogs can be synthesized and tested to refine the SAR and optimize the lead structure. pnas.orgnih.gov The straightforward and flexible synthesis of isoquinolines makes them particularly amenable to this type of iterative design and optimization process. chemrxiv.orgpnas.org
Mechanistic Investigations of Biological Interactions
Molecular Target Identification and Ligand-Target Interactions
There is currently a lack of specific data identifying the molecular targets of N,N-dimethylisoquinolin-4-amine. While related compounds have been studied, this information cannot be directly extrapolated to the subject compound.
Receptor Interaction Modalities (e.g., Dopaminergic, Serotonergic)
No specific studies detailing the interaction of this compound with dopaminergic, serotonergic, or other receptor systems were identified in the available literature. The binding affinities and functional activities at these receptors remain uncharacterized. The family of serotonin (B10506) (5-HT) receptors, for instance, includes numerous subtypes (e.g., 5-HT1A, 5-HT2A), and compounds can act as agonists, antagonists, or modulators, leading to diverse physiological effects. wikipedia.orgnih.govsemanticscholar.org Similarly, dopamine (B1211576) receptors are classified into D1-like and D2-like families, which are crucial for various neurological processes. nih.govnih.gov However, the role, if any, of this compound in modulating these systems is not documented.
Enzyme Inhibition Mechanisms (e.g., Methionine S-adenosyltransferase-2 (MAT2A))
While there is no direct evidence of this compound inhibiting Methionine S-adenosyltransferase-2 (MAT2A), a related but structurally distinct compound, 4-((2,6-difluorophenyl)ethynyl)-N,N-dimethylisoquinolin-1-amine, has been shown to bind to and inhibit the catalytic subunit of MAT2A. nih.govnih.gov MAT2A is a critical enzyme that synthesizes S-adenosylmethionine (SAM), the primary methyl group donor for a wide range of cellular methylation reactions essential for cell growth and proliferation. insilico.com The inhibition of MAT2A can disrupt these methylation processes, which is a therapeutic strategy being explored in cancer research. insilico.comfrontiersin.org However, without specific experimental data, it is not possible to state that this compound functions as a MAT2A inhibitor.
Elucidation of Cellular Pathway Modulation
Given the absence of identified molecular targets for this compound, there is no information on the specific cellular pathways it may modulate. The modulation of cellular pathways is a direct consequence of a compound's interaction with its molecular target(s). For example, inhibition of an enzyme like MAT2A leads to reduced levels of SAM, which can affect mRNA splicing, induce DNA damage, and have an anti-proliferative effect on certain cancer cells. insilico.com
Role of Intermolecular Forces in Biological Recognition (e.g., Hydrogen Bonding, π-Stacking)
The specific intermolecular forces governing the potential biological recognition of this compound by a target protein have not been studied, as no such target has been identified. In general, the binding of a small molecule (ligand) to a protein is mediated by a combination of non-covalent interactions. wikipedia.orgyoutube.com
Hydrogen bonding is a critical directional interaction between a hydrogen bond donor (like an N-H or O-H group) and a hydrogen bond acceptor (typically a nitrogen or oxygen atom with a lone pair of electrons). youtube.comlibretexts.org As a tertiary amine, the N,N-dimethylamino group of the compound lacks a hydrogen atom to act as a donor but can act as a hydrogen bond acceptor. libretexts.org
π-Stacking interactions are non-covalent interactions that occur between aromatic rings. wikipedia.org The isoquinoline (B145761) core of this compound is an aromatic system capable of participating in such interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket.
Synthesis and Academic Characterization of N,n Dimethylisoquinolin 4 Amine Derivatives
Strategic Design of Novel Isoquinoline (B145761) Scaffolds
The design of new isoquinoline scaffolds is a key area of research aimed at discovering compounds with novel properties. A common strategy involves the modification of the core structure of N,N-dimethylisoquinolin-4-amine to explore new chemical space. This is often achieved by introducing various substituents at different positions on the isoquinoline ring. For instance, the addition of aryl or heteroaryl groups can alter the electronic and steric characteristics of the molecule. organic-chemistry.org
Metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of the isoquinoline core, allowing for the introduction of a diverse array of substituents. organic-chemistry.org The development of regioselective synthetic methods is crucial for the precise placement of these functional groups, which in turn influences the molecule's properties. acs.org In some cases, the design process is guided by the structure of known bioactive natural products that contain an isoquinoline or a related scaffold. mdpi.com
Computational modeling and quantitative structure-activity relationship (QSAR) studies can also play a role in the strategic design process. These methods help predict how different structural modifications might affect the properties of the resulting derivatives, guiding the selection of target molecules for synthesis. researchgate.net The goal is to create a library of diverse yet related compounds to systematically explore the chemical space around the this compound core.
Specific Derivative Synthesis Pathways (e.g., N-Arylpiperazine Derivatives, Phenylethynyl-substituted Isoquinolines)
The synthesis of specific derivatives of this compound is achieved through various established and innovative organic reactions. Two notable classes of derivatives are those containing N-arylpiperazine and phenylethynyl substituents.
N-Arylpiperazine Derivatives:
The synthesis of N-arylpiperazine derivatives often employs palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This reaction typically involves the coupling of an aryl halide with a piperazine. mdpi.com Another common method is nucleophilic aromatic substitution (SNA_r), particularly when the aromatic ring is electron-deficient. mdpi.com For example, a starting material like 4,4-dimethylisoquinoline-1,3(2H,4H)-dione can be alkylated and then reacted with various arylpiperazines to yield the final products. tandfonline.comnih.gov The reaction conditions, such as temperature and the choice of base, are optimized to ensure good yields. tandfonline.com
Table 1: Synthesis of N-Arylpiperazine Derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione
| Derivative | Starting Materials | Key Reaction | Yield |
|---|---|---|---|
| 2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione | 2-(2-chloroethyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione and 3-chlorophenyl)piperazine | Nucleophilic Substitution | 38% |
| 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione | 2-(2-chloroethyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione and (2-methoxyphenyl)piperazine | Nucleophilic Substitution | 75% |
This table presents examples of synthesized N-arylpiperazine derivatives of a related isoquinoline scaffold, illustrating the starting materials and resulting yields. tandfonline.com
Phenylethynyl-substituted Isoquinolines:
The Sonogashira coupling reaction is a powerful and widely used method for the synthesis of phenylethynyl-substituted isoquinolines. nih.govuky.edu This palladium-copper co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne, such as phenylacetylene, and an aryl or vinyl halide. nih.gov To synthesize a phenylethynyl-substituted derivative of this compound, a halogenated precursor of this compound would be reacted with the desired alkyne. nih.govuky.edu The reaction conditions, including the specific palladium catalyst, copper co-catalyst, ligand, base, and solvent, are carefully selected to optimize the reaction's efficiency. organic-chemistry.org
Spectroscopic and Analytical Techniques for Structural Elucidation (General Methodologies)
The definitive identification and characterization of newly synthesized this compound derivatives are accomplished through a suite of spectroscopic and analytical methods. ontosight.ai These techniques provide detailed information about the molecular structure, composition, and purity of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of a molecule. jlu.edu.cnscielo.br ¹H NMR provides information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. mdpi.com ¹³C NMR reveals the number and types of carbon atoms present in the molecule. mdpi.com For more complex structures, two-dimensional NMR techniques like COSY and HMQC are employed to establish detailed correlations between protons and carbons. scielo.br
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass with very high accuracy. jlu.edu.cn The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure. scielo.br
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in a molecule. nih.gov Different chemical bonds absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint that can confirm the presence of groups such as carbonyls, amines, or alkynes. researchgate.net
X-ray Crystallography: For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most unambiguous structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity, stereochemistry, and conformation of the molecule. nih.gov
Table 2: Key Analytical Techniques and Their Applications
| Technique | Information Obtained | Primary Use in Characterization |
|---|---|---|
| ¹H NMR | Proton environment, connectivity, and count | Elucidation of the hydrogen framework |
| ¹³C NMR | Carbon environment and count | Elucidation of the carbon skeleton |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Confirmation of molecular formula and structural fragments |
| Infrared (IR) Spectroscopy | Presence of functional groups | Identification of key chemical bonds |
| X-ray Crystallography | 3D atomic arrangement in a crystal | Absolute structure determination |
This table summarizes the primary spectroscopic and analytical techniques used for the structural elucidation of this compound derivatives and the type of information each provides.
Future Directions in N,n Dimethylisoquinolin 4 Amine Research
Innovations in Synthetic Methodologies
The synthesis of amines and their derivatives is a cornerstone of organic chemistry, with ongoing efforts to develop more efficient and sustainable methods. ijrpr.com Future research on N,N-dimethylisoquinolin-4-amine is expected to align with these broader trends, focusing on several key areas of innovation.
One promising avenue is the development of novel catalytic systems. While traditional methods for amine synthesis, such as reductive amination and nucleophilic substitution, remain valuable, modern approaches like transition-metal-catalyzed reactions and C-H functionalization are gaining prominence. ijrpr.com Future syntheses of this compound and related structures could benefit from the application of innovative catalysts that offer higher yields, greater selectivity, and milder reaction conditions. For instance, the use of palladium-catalyzed dehydrogenative aromatization has recently been shown to be effective for the synthesis of other 4-aminoquinolines. frontiersin.org
Furthermore, there is a growing emphasis on sustainable and environmentally friendly synthetic strategies. beilstein-journals.org This includes the use of renewable starting materials and the development of catalytic methods that minimize waste. ijrpr.com The exploration of microwave-assisted synthesis, for example, has shown potential for the rapid and efficient assembly of complex heterocyclic compounds. mdpi.com
Another area of focus will likely be the development of one-pot, multi-step reactions that streamline the synthetic process. These methods, which combine several transformations into a single operation, can significantly improve efficiency and reduce the need for intermediate purification steps. unimi.it
Deeper Elucidation of Molecular Mechanisms
A thorough understanding of how this compound interacts with biological systems at the molecular level is crucial for unlocking its full potential. Future research will likely focus on elucidating the specific molecular targets and pathways through which it exerts its effects.
Investigating the compound's interaction with proteins and other macromolecules is a key priority. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about how this compound binds to its targets. acs.org This information is invaluable for understanding its mechanism of action and for designing more potent and selective derivatives.
Moreover, exploring the role of this compound in modulating cellular signaling pathways will be a significant area of research. Many biologically active compounds exert their effects by interfering with specific signaling cascades within the cell. Identifying the pathways affected by this compound could reveal new therapeutic applications. For instance, the ability of similar 4-aminoquinoline (B48711) scaffolds to accumulate in acidic cellular compartments like lysosomes suggests potential applications in developing targeted chemotherapeutic agents. frontiersin.org
Advancements in Computational Modeling Applications
Computational modeling has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties, simulate complex interactions, and guide experimental design. mdpi.comresearchgate.net Future research on this compound will undoubtedly leverage advancements in this field.
Quantum mechanical simulations , such as those based on Density Functional Theory (DFT), can be employed to study the electronic structure and reactivity of the molecule in detail. mdpi.com These calculations can provide insights into its chemical properties and help predict its behavior in different chemical environments.
Molecular docking is another powerful computational technique that can be used to predict how this compound might bind to specific protein targets. mdpi.com By simulating the interaction between the small molecule and a protein's binding site, researchers can identify potential biological targets and guide the design of more effective compounds. acs.org
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules over time. mdpi.com This can provide a deeper understanding of the mechanisms of binding and transport, which is particularly relevant for predicting a compound's ability to cross biological barriers. mdpi.com
The integration of these computational approaches with experimental data will be crucial for accelerating the discovery and development of new applications for this compound.
Exploration of Novel Chemical Transformations and Applications
The unique structure of this compound makes it a valuable building block for the synthesis of more complex molecules. ijrpr.com Future research will likely explore novel chemical transformations to create a diverse range of derivatives with unique properties and potential applications.
One area of interest is the functionalization of the isoquinoline (B145761) core. Researchers may investigate reactions that introduce new functional groups at various positions on the ring system, leading to compounds with altered electronic properties, solubility, and biological activity. The development of new catalytic methods will be instrumental in achieving selective functionalization. nih.gov
The amine group of this compound also provides a handle for further chemical modification. Reactions such as acylation, alkylation, and the formation of amides can be used to attach different substituents, potentially leading to compounds with novel pharmacological profiles. beilstein-journals.org The synthesis of homodimers from similar isoquinoline structures has been explored as a strategy to create new cytotoxic agents. mdpi.com
Furthermore, the exploration of this compound in the context of materials science is a burgeoning field. The electronic and optical properties of amines make them suitable for applications in organic electronics and functional materials. ijrpr.com For example, a related compound, 6-(1H-imidazol-1-yl)-N,N-dimethylisoquinolin-1-amine, has been identified as a key component in generating room-temperature phosphorescence. chemrxiv.org
The continued exploration of new chemical reactions and applications will undoubtedly expand the utility of this compound in both medicinal chemistry and materials science.
Q & A
Basic: What synthetic strategies are recommended for preparing N,N-dimethylisoquinolin-4-amine, and how can reaction efficiency be maximized?
Methodological Answer:
The synthesis of this compound can be achieved via nucleophilic substitution of a halogenated precursor. For example, reacting 4-chloroisoquinoline with dimethylamine under reflux in anhydrous ethanol (170°C, 24 hours) is a viable route, as demonstrated in analogous quinoline derivatives . Key optimizations include:
- Catalyst Use: Employing a Lewis acid catalyst (e.g., AlCl₃) to enhance electrophilicity at the 4-position.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve reaction kinetics compared to ethanol.
- Stoichiometry: A 20:1 molar excess of dimethylamine ensures complete substitution, minimizing unreacted starting material .
Validation: Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and confirm purity using HPLC (>95% yield typical under optimized conditions).
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Expect a singlet at δ 3.1–3.3 ppm for the N,N-dimethyl group and aromatic protons between δ 7.5–8.5 ppm (isoquinoline ring) .
- ¹³C NMR: The dimethylamino carbon resonates at δ 38–42 ppm, while the isoquinoline carbons appear at δ 120–150 ppm .
- Mass Spectrometry (MS): ESI-MS should show a molecular ion peak at m/z 172.1 (C₁₁H₁₄N₂⁺).
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water, 70:30) to assess purity and detect byproducts like unreacted 4-chloroisoquinoline .
Advanced: How can researchers address conflicting reports on the biological activity of this compound derivatives?
Methodological Answer:
Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:
- Purity Variability: Impurities (e.g., residual solvents) can skew assays. Validate compound purity via NMR and HPLC before testing .
- Assay Conditions: Differences in cell lines (eukaryotic vs. prokaryotic) or incubation times require standardization. For example, use MIC (Minimum Inhibitory Concentration) assays against S. aureus (ATCC 25923) with consistent protocols .
- Structural Confirmation: Verify substituent positions (e.g., dimethylamino at C4) via X-ray crystallography to rule out regioisomerism .
Advanced: What computational approaches predict the binding affinity of this compound to enzyme targets, and how are these models validated?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., acetylcholinesterase). The dimethylamino group may form hydrogen bonds with catalytic residues (e.g., Ser203) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction frequency .
- Validation: Compare computational predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ values from Ellman’s method). Discrepancies >10% warrant re-evaluation of force field parameters .
Advanced: How does the electronic nature of the dimethylamino group influence the reactivity of this compound in electrophilic substitutions?
Methodological Answer:
The dimethylamino group is a strong electron-donating substituent, activating the isoquinoline ring at the 4-position for electrophilic attack. Key considerations:
- Nitration: Use HNO₃/H₂SO₄ at 0°C to introduce nitro groups at C5 or C6. Monitor regioselectivity via LC-MS .
- Sulfonation: SO₃ in H₂SO₄ favors sulfonation at C6 due to steric hindrance from the dimethylamino group.
- Controlled Oxidation: H₂O₂ in acetic acid oxidizes the dimethylamino group to an N-oxide, altering reactivity .
Basic: What are the stability considerations for storing this compound, and how can degradation be minimized?
Methodological Answer:
- Storage Conditions: Store at –20°C under inert gas (argon) to prevent oxidation. Use amber vials to avoid photodegradation .
- Degradation Pathways: Hydrolysis of the dimethylamino group in humid conditions can form isoquinolin-4-amine. Monitor via periodic NMR .
- Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
